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Compound of Interest

Compound Name: ro 64-5229

Cat. No.: B1680700

An In-depth Technical Guide to Ro 64-5229 (CAS 246852-46-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ro 64-5229 is a potent and selective small molecule tool compound widely utilized in
pharmacological research. While some commercial suppliers have anachronistically listed it as
a histamine H3 receptor inverse agonist, the vast body of scientific literature has definitively
characterized Ro 64-5229 as a selective, non-competitive antagonist of the metabotropic
glutamate receptor 2 (mGIuR2).[1][2] Functionally, it operates as a negative allosteric
modulator (NAM) and, more specifically, as an inverse agonist, capable of reducing the
receptor's basal, constitutive activity in the absence of an orthosteric agonist.[3][4] This
property makes it an invaluable tool for elucidating the physiological roles of mGluR2 signaling
and for investigating the therapeutic potential of modulating this G-protein coupled receptor
(GPCR). This document provides a comprehensive overview of its chemical properties,
mechanism of action, pharmacological data, and detailed experimental protocols for its
characterization.

Chemical and Physical Properties

The fundamental properties of Ro 64-5229 are summarized below. These data are critical for
preparing stock solutions and for use in experimental settings.
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Property Value Reference(s)

CAS Number 246852-46-0

(2)-1-[2-Cycloheptyloxy-2-(2,6-

Chemical Name dichlorophenyl)ethenyl]-1H-
1,2,4-triazole

Molecular Formula C17H19CI2N30

Molecular Weight 352.26 g/mol

Purity >98% (by HPLC)

- DMSO (<100 mM), Ethanol

Solubility
(2100 mM)
CIC1=CC=CC(Cl)=C1/Cc(0C2

SMILES
CCCCCC2)=C/N3N=CN=C3
STCVFKBRXOEQRF-

InChl Key

YBEGLDIGSA-N

Mechanism of Action and Signaling Pathway

Ro 64-5229 exerts its effects by binding to an allosteric site on the mGIuR2, a site
topographically distinct from the orthosteric site where the endogenous ligand, glutamate,
binds. The mGIuR2 is a class C GPCR that forms constitutive homodimers and couples
primarily to the Gi/o family of G-proteins.

Upon activation by glutamate, the mGIuR2 receptor complex undergoes a conformational
change that catalyzes the exchange of GDP for GTP on the Gai/o subunit. This leads to the
dissociation of the G-protein into Gai/o-GTP and Gy subunits, which mediate downstream
signaling. The primary effect of Gai/o activation is the inhibition of adenylyl cyclase, resulting in
decreased intracellular cyclic AMP (CAMP) levels. The Gy subunit can directly modulate the
activity of various ion channels, most notably G-protein-coupled inwardly-rectifying potassium
(GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.

Ro 64-5229, as a Negative Allosteric Modulator (NAM), binds to the transmembrane domain
(TMD) of the receptor and stabilizes a conformation that is non-conducive to G-protein
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activation. This action not only antagonizes the effect of glutamate but also reduces the
receptor's basal, ligand-independent activity, a characteristic known as inverse agonism.

Extracellular Space Plasma Membrane
Glutamate \ Ro 64-5229
(Orthosteric Agonisty (Allosteric Site)

Binds & Inhibits

Binds & Activates (Inverse Agonist)

mMGIuR2 Dimer
(Gi/o-coupled GPCR)

Activates

lar Space

Gi/o Protein

(aBy)

Gai-GTP

Inhibits Activates

Adenylyl

GIRK Channel
Cyclase

1 K+ Efflux
(Hyperpolarization)

I CAMP

Click to download full resolution via product page

Caption: mGIuR2 signaling pathway and site of action for Ro 64-5229.
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Caption: Ro 64-5229 acts as an inverse agonist, stabilizing the inactive state.

Quantitative Pharmacological Data

The potency of Ro 64-5229 has been quantified in several functional and biophysical assays.
The data highlights its sub-micromolar activity at the mGIuR2 receptor.
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Parameter Value Assay System Reference(s)
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nM) Binding ]
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Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize Ro

64-5229.

[*°>S]GTPYS Binding Assay

This functional assay measures the activation of G-proteins by the receptor. As an inverse
agonist, Ro 64-5229 inhibits both basal and agonist-stimulated [3>*S]GTPyS binding.

Objective: To quantify the ability of Ro 64-5229 to inhibit G-protein activation.

Methodology:

 Membrane Preparation: Prepare cell membranes from a stable cell line expressing

recombinant human or rat mGIuR2.

» Assay Buffer: Use a buffer such as 20 mM HEPES, 100 mM NacCl, 5 mM MgClz, pH 7.4.
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Reaction Mixture: In a 96-well plate, combine:

o Cell membranes (5-20 pg protein/well).

o Saponin (10 pg/mL) to permeabilize membranes.

o GDP (e.g., 30 uM) to ensure G-proteins are in the inactive state.
o Varying concentrations of Ro 64-5229.

o (Optional) A fixed, sub-maximal concentration of an agonist like glutamate (e.g., 10 uM) to
measure antagonism.

Initiation: Add [3*S]GTPyS (e.g., 0.1 nM) to initiate the binding reaction.
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

Termination: Terminate the reaction by rapid filtration over glass fiber filters (e.g., Whatman
GF/B).

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation
counting.

Data Analysis: Plot the percentage of inhibition against the log concentration of Ro 64-5229
and fit the data to a four-parameter logistic equation to determine the 1Cso value.
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Caption: General experimental workflow for the [3>S]GTPyS binding assay.

Live-Cell FRET and Electrophysiology Assays
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These advanced techniques, often performed in parallel, provide real-time insights into
receptor dynamics and downstream functional consequences in a live-cell context. FRET
(Forster Resonance Energy Transfer) between fluorescent tags on the transmembrane
domains (TMDs) of the mGIuR2 dimer reports on conformational changes, while a GIRK
channel assay measures the functional output of Gy signaling.

Objective: To correlate the conformational effects of Ro 64-5229 on the mGIuR2 TMD with its
functional activity as an inverse agonist.

Methodology:
o Cell Culture and Transfection:
o Use HEK 293T cells cultured under standard conditions.

o Co-transfect cells with plasmids encoding:

mGIuR2 tagged with a donor fluorophore (e.g., CLIP-tag labeled with DY-547).

MGIuR2 tagged with an acceptor fluorophore (e.g., SNAP-tag labeled with Alexa-647).

GIRK1/2 channel subunits.

A fluorescent protein (e.g., YFP) as a transfection marker.

e FRET Imaging:
o Image transfected cells using Total Internal Reflection Fluorescence (TIRF) microscopy.
o Establish a baseline FRET signal in buffer.

o Perfuse the cells with a known concentration of Ro 64-5229 and record the change in
FRET signal over time. A FRET increase indicates a conformational change in the TMD
dimer.

e GIRK Channel Electrophysiology (Whole-Cell Patch-Clamp):

o ldentify transfected cells via YFP fluorescence.
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o Perform whole-cell voltage-clamp recordings. Hold the cell at a potential of -80 mV.

o Establish a stable baseline current.

o Perfuse with Ro 64-5229. An outward current indicates the closure of GIRK channels that
were basally active, demonstrating inverse agonism.

« Data Analysis:

o For FRET, calculate the change in FRET efficiency and plot against Ro 64-5229
concentration to determine an ECso for the conformational effect.

o For electrophysiology, quantify the change in baseline current induced by the compound.
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Caption: Integrated workflow for FRET and GIRK channel assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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